LUMO Energy Level Lowering by 0.3 eV Relative to Unsubstituted 9,9-Dimethylfluorene
Quantum chemical calculations demonstrate that the presence of the 3-bromophenyl substituent on 9,9-dimethylfluorene lowers the LUMO (lowest unoccupied molecular orbital) energy level by 0.3 eV compared to the unsubstituted 9,9-dimethylfluorene parent compound . The bromine atom's electronegativity (-0.07 eV contribution) is a key factor in this electronic modulation .
| Evidence Dimension | LUMO Energy Level |
|---|---|
| Target Compound Data | LUMO lowered by 0.3 eV relative to unsubstituted parent |
| Comparator Or Baseline | Unsubstituted 9,9-dimethylfluorene (LUMO used as baseline) |
| Quantified Difference | ΔLUMO = -0.3 eV |
| Conditions | Quantum chemical calculation (DFT) on isolated molecules |
Why This Matters
A lower LUMO level directly enhances electron injection efficiency in organic electronic devices, making this compound a preferred building block for materials requiring balanced charge transport, as opposed to the unsubstituted fluorene core.
